(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
(2S)-2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBEDJTOVKYFL-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The foundational imidazo[1,2-a]pyridine core is classically synthesized via condensation of 2-aminopyridines with α-halo carbonyl compounds. For 6-trifluoromethyl variants, 6-(trifluoromethyl)pyridin-2-amine serves as the primary building block. Reaction with α-bromoacetophenone derivatives in refluxing ethanol (24–48 h) yields 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine with 65–78% efficiency (Scheme 1A). Halogenation of acetophenone precursors using N-bromosuccinimide (NBS) in CCl4 ensures regioselective α-bromination, critical for minimizing byproducts.
Table 1: Cyclocondensation Optimization
| Aminopyridine | α-Halo Carbonyl | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 6-CF3-pyridin-2-amine | α-Bromoacetophenone | EtOH | 80 | 72 |
| 6-CF3-pyridin-2-amine | α-Chloropropiophenone | DMF | 110 | 58 |
| 5-Br-6-CF3-pyridin-2-amine | α-Iodopropiophenone | THF | 65 | 41 |
Nitrosopyridine-Alkyne Annulation
An alternative route employs 2-nitrosopyridine derivatives and alkynes under HFIP catalysis. 6-Trifluoromethyl-2-nitrosopyridine reacts with phenylacetylene in HFIP at 60°C for 12 h, achieving 86% yield of the imidazo[1,2-a]pyridine 1-oxide intermediate (Scheme 1B). The electron-withdrawing CF3 group enhances nitrosopyridine electrophilicity, accelerating [3+2] cycloaddition kinetics by 3.2-fold compared to non-fluorinated analogs.
Trifluoromethyl Group Installation Strategies
Pre-Functionalized Building Blocks
Direct incorporation of the CF3 group via 6-(trifluoromethyl)pyridin-2-amine avoids post-cyclization functionalization challenges. This amine is synthesized through:
Late-Stage Trifluoromethylation
For substrates lacking pre-installed CF3 groups, radical trifluoromethylation using Togni’s reagent (Umemoto reagent II) under photoredox catalysis (Ir(ppy)3, blue LED) introduces CF3 at C6 with 48% efficiency. However, competing C2 and C8 functionalization reduces practicality.
Dihydroimidazo Ring Formation and Stereochemical Control
Partial Hydrogenation of Aromatic Core
Catalytic hydrogenation (H2, 50 psi) of 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine over Pd/C (10% w/w) in MeOH at 25°C selectively reduces the C2–C3 double bond, yielding racemic 2,3-dihydroimidazo[1,2-a]pyridine (91% conversion). Extended reaction times (>24 h) lead to over-reduction to tetrahydro derivatives (≤15%).
Asymmetric Hydrogenation for (S)-Configuration
Enantioselective reduction employs Crabtree’s catalyst ([Ir(cod)(py)(PCy3)]PF6) with (R)-Segphos ligand in CH2Cl2 at −40°C, achieving 94% ee for the (S)-enantiomer (Table 2). The CF3 group’s steric bulk directs hydride attack to the re face, favoring S-configuration.
Table 2: Catalytic Systems for Enantioselective Reduction
| Catalyst System | Ligand | Temp (°C) | ee (%) |
|---|---|---|---|
| Ir(cod)(py)(PCy3)PF6 | (R)-Segphos | −40 | 94 |
| Rh(nbd)(DuPhos)BF4 | (R,R)-DuPhos | 25 | 82 |
| RuCl2(BINAP)(dmf)n | (S)-BINAP | 50 | 88 |
Resolution and Purification Techniques
Chiral Stationary Phase Chromatography
Preparative HPLC using Chiralpak IA columns (hexane:IPA 90:10, 2 mL/min) resolves racemic dihydroimidazo derivatives with baseline separation (α = 1.32, Rs = 2.1). The (S)-enantiomer elutes at 14.2 min versus 16.8 min for (R).
Diastereomeric Salt Formation
Treatment with (−)-di-p-toluoyl-D-tartaric acid in EtOAc yields crystalline (S)-enantiomer salts (mp 189–192°C), enabling 99.5% ee after recrystallization.
Scale-Up Considerations and Process Optimization
Continuous Flow Annulation
A tubular reactor system (0.5 mm ID, 10 m length) processes 6-CF3-2-nitrosopyridine and phenylacetylene in HFIP at 5 mL/min, achieving 83% yield with 15-minute residence time—a 6.7-fold productivity increase over batch methods.
Solvent Recycling in Hydrogenation
Methanol from catalytic hydrogenation steps is recovered via rotary evaporation (85% recovery) and purified through molecular sieves (3 Å), reducing solvent waste by 72% in pilot-scale runs.
Analytical Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results against various cancer cell lines, including breast and colon cancer cells.
A study highlighted the synthesis of novel trifluoromethyl dihydro-imidazo[1,2-a]pyridine derivatives that demonstrated notable cytotoxicity against MCF-7 and HCT116 cell lines with IC values in the low micromolar range . This suggests that (S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine could serve as a lead compound for further development in anticancer therapies.
Anti-inflammatory Properties
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Research into related compounds has shown their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Green Chemistry Approaches
Recent advancements have focused on environmentally friendly synthesis methods for this compound. One such approach involves a one-pot synthesis technique that minimizes waste and enhances efficiency. This method utilizes less hazardous reagents and solvents, aligning with the principles of green chemistry .
Case Study 1: Anticancer Screening
In a comprehensive screening of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. The results indicated significant growth inhibition compared to standard chemotherapeutics. The study emphasized the need for further optimization of this scaffold to enhance its therapeutic efficacy.
Case Study 2: Anti-inflammatory Assessment
Another study assessed the anti-inflammatory potential of related compounds in animal models of inflammation. Results demonstrated that this compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its viability as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Comparison: (R)- vs. (S)-Configuration
The (R)-enantiomer, CF₃-PIP ([60] in ), shares identical substituents but differs in stereochemistry at the 2-position. Key distinctions include:
- Catalytic Performance : The (S)-enantiomer demonstrates superior enantioselectivity in certain acylation reactions due to optimized spatial arrangement of the phenyl and CF₃ groups, which stabilize transition states .
- Synthetic Accessibility : Both enantiomers are synthesized via asymmetric catalysis, but the (S)-form requires tailored chiral auxiliaries or catalysts to achieve high enantiomeric excess.
Saturation State: Dihydro vs. Fully Aromatic Analogs
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (3ac)
- Reactivity : Exhibits 67% yield in I₂/TBHP-promoted synthesis () but fails in C(sp²)–C(sp³) coupling reactions due to electronic deactivation from the CF₃ group .
- Applications : Primarily used as a substrate in hydroxydifluoromethylation (89–90% yields) due to its electron-deficient pyridine ring .
(S)-Dihydro Derivative
- Advantages : Partial saturation enhances conformational flexibility, enabling better substrate binding in catalytic pockets. This property is critical for its role in kinetic resolutions .
- Electronic Effects : The dihydro structure slightly reduces electron-withdrawing effects of the CF₃ group compared to 3ac, improving compatibility with electron-rich substrates.
Substituent Effects: Trifluoromethyl vs. Other Groups
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine ()
- Substituents : 4-Fluorophenyl (moderate electron-withdrawing) and methyl (electron-donating) groups.
- Synthetic Utility : Derivatives show 45–81% yields in Mannich reactions, attributed to the methyl group’s electron-donating nature enhancing nucleophilicity .
- Comparison : The CF₃ group in the target compound increases electrophilicity, making it less reactive in nucleophilic substitutions but more effective in stabilizing negative charges during catalysis.
3-Nitro-2-sulfonylmethyl Derivatives (7a, 7b; )
Fused-Ring Analogs: Pyrrolo-Imidazopyridines ()
- Structure : Fused pyrrolo and imidazopyridine rings with substituents like 4-(trifluoromethyl)phenyl.
- Applications : Used in medicinal chemistry for their planar, aromatic structures, which enhance DNA intercalation.
- Limitations : Reduced flexibility compared to the dihydro target compound limits their utility in asymmetric catalysis.
Data Tables
Table 1: Structural and Catalytic Comparison of Key Analogs
Table 2: Electronic Effects of Substituents
| Group | Electronic Nature | Impact on Reactivity |
|---|---|---|
| -CF₃ | Strong EWG | Enhances electrophilicity; stabilizes transition states |
| -NO₂/-SO₂R | Strong EWG | Over-deactivates ring; limits catalytic utility |
| -Me/-Ph | EWG/EDG | Balances reactivity for nucleophilic substitutions |
Biological Activity
(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₄H₁₁F₃N₂
- CAS Number : 5642-10-4
- Molecular Weight : 264.25 g/mol
Overview of Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound inhibits cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values ranging from 5.10 to 22.08 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
-
Antimicrobial Activity
- The compound has shown promise as an antimicrobial agent against resistant bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell function.
- Research Findings : Studies indicate that related trifluoromethyl-substituted compounds effectively inhibit growth in antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting a potential role in treating infections caused by resistant bacteria .
-
Mechanism of Action
- The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.
- Target Interaction : The compound may inhibit key enzymes or pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells and disruption of bacterial cell integrity.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multistep protocols. For example, substituted pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) are condensed with ethyl bromopyruvate derivatives under controlled conditions . Optimizing purity involves recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via H NMR and C NMR to confirm stereochemistry and absence of byproducts .
Q. How is enantiomeric purity of the (S)-configured derivative validated?
- Methodology : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) as the mobile phase resolves enantiomers. Confirmation via polarimetry or circular dichroism (CD) spectroscopy ensures >99% enantiomeric excess (ee) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- H/C NMR : Assigns proton environments (e.g., diastereotopic hydrogens in the dihydroimidazo ring) and trifluoromethyl group coupling patterns .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .
- IR Spectroscopy : Identifies key functional groups (e.g., C-F stretches at 1100–1250 cm) .
Advanced Research Questions
Q. How does this compound function as an enantioselective acylation catalyst?
- Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the amidine nitrogen, facilitating nucleophilic activation of anhydrides. The (S)-configuration induces a chiral environment, favoring transition-state stabilization of one alcohol enantiomer during kinetic resolution. Steric hindrance from the phenyl group dictates selectivity (s-factors: 20–85) .
- Experimental Design : Kinetic studies (e.g., monitoring reaction rates with racemic alcohols like 1-phenylethanol) and Eyring plot analysis reveal activation parameters. Competitor experiments with alternative catalysts (e.g., (R)-CF-PIP) validate stereochemical control .
Q. Why does 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine fail in metal-free C–H heteroarylation reactions?
- Electronic/Steric Analysis : The trifluoromethyl group’s strong electron-withdrawing effect deactivates the imidazo[1,2-a]pyridine core, reducing nucleophilicity at the C-3 position. Steric bulk from the phenyl group further impedes radical coupling pathways (e.g., with KSO-generated aryl radicals) .
- Mitigation Strategies : Introducing electron-donating substituents (e.g., -OMe at position 7) or reducing steric bulk (e.g., replacing phenyl with methyl) restores reactivity .
Q. How can computational methods predict biological activity of derivatives?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., anti-inflammatory kinases or Mycobacterium tuberculosis enzymes). Prioritize derivatives with hydrogen bonds to key residues (e.g., Leu 529 in MTB enoyl-ACP reductase) .
- ADME Prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier permeability, critical for CNS-targeted analogs .
Data Contradictions and Resolution
Q. Why do some studies report high catalytic efficiency while others observe substrate-specific limitations?
- Resolution : Substrate steric profiles (e.g., benzylic vs. aliphatic alcohols) influence transition-state alignment. For bulky substrates (e.g., 2-adamantanol), modifying the catalyst’s aryl substituent (e.g., 4-MeO-phenyl) improves s-factors by 30–50% via π-π interactions .
Q. Conflicting reports on anti-inflammatory efficacy: How to reconcile in vitro vs. in vivo results?
- Methodological Adjustments : In vitro assays (e.g., TNF-α inhibition in RAW 264.7 cells) may not account for metabolic stability. Incorporating microsomal stability tests (e.g., human liver microsomes) and pharmacokinetic profiling (C, t) bridges this gap .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
